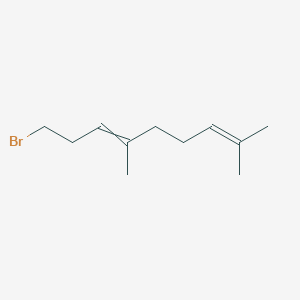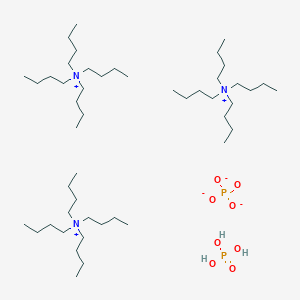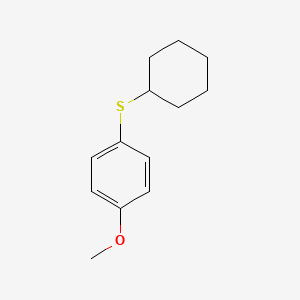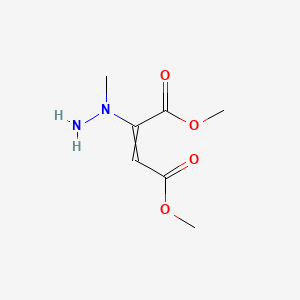
9-Bromo-2,6-dimethylnona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2,6-dimethylnona-2,6-diene is a chemical compound with the molecular formula C11H19Br It is characterized by the presence of a bromine atom attached to a nonadiene structure with two methyl groups at the 2nd and 6th positions
Preparation Methods
The synthesis of 9-Bromo-2,6-dimethylnona-2,6-diene typically involves the bromination of 2,6-dimethylnona-2,6-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
9-Bromo-2,6-dimethylnona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,6-dimethylnona-2,6-diene.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-2,6-dimethylnona-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Bromo-2,6-dimethylnona-2,6-diene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
9-Bromo-2,6-dimethylnona-2,6-diene can be compared with other similar compounds, such as:
2-Bromo-2,6-dimethoxybiphenyl: Another brominated compound with different structural features and applications.
4-Bromo-2,6-dimethylaniline: A compound with a bromine atom and methyl groups, used in different chemical contexts.
Properties
CAS No. |
57419-14-4 |
|---|---|
Molecular Formula |
C11H19Br |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
9-bromo-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C11H19Br/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8H,4-5,7,9H2,1-3H3 |
InChI Key |
VUHRDQPTNUIRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCBr)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

-lambda~5~-phosphane](/img/structure/B14610047.png)

![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)









